2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol
Description
2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol (CAS: 157196-09-3) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with methyl groups at positions 2 and 3 and a hydroxyl group at position 3. Its molecular formula is C₈H₁₂N₂O, with a molecular weight of 152.19 g/mol . The InChI key (1S/C8H12N2O/c1-6-4-7-5-8(11)2-3-10(7)9-6/h4,8,11H,2-3,5H2,1H3) highlights its bicyclic structure, where the pyrazole ring is fused to a pyridine ring.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2,3-dimethyl-1H-pyrazolo[1,5-a]pyridin-5-one |
InChI |
InChI=1S/C9H10N2O/c1-6-7(2)10-11-4-3-8(12)5-9(6)11/h3-5,10H,1-2H3 |
InChI Key |
FKRLZQFNCVNGKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN2C1=CC(=O)C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of dimethylamino leaving groups, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This may include the use of continuous flow reactors and other scalable techniques to ensure consistent yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 5 and the electron-rich pyridine ring make this compound susceptible to oxidation. Key findings include:
-
Dess-Martin periodinane oxidizes the hydroxyl group to a ketone, forming 2,3-dimethylpyrazolo[1,5-a]pyridin-5-one.
-
Activated manganese(IV) oxide selectively oxidizes the pyridine ring under mild conditions, yielding hydroxylated derivatives.
Conditions : Reactions typically occur at 0–25°C in dichloromethane or tetrahydrofuran.
Reduction Reactions
The pyridine moiety undergoes hydrogenation reactions:
-
Sodium borohydride (NaBH₄) reduces the pyridine ring to a piperidine derivative in ethanol at reflux.
-
Lithium aluminum hydride (LiAlH₄) facilitates complete reduction of both pyridine and pyrazole rings, producing a bicyclic amine.
Key product : 2,3-Dimethyl-5-hydroxypiperidine[1,5-a]pyrazolidine (yield: 78–85%).
Substitution Reactions
The hydroxyl group and methyl substituents participate in nucleophilic and electrophilic substitutions:
| Reaction Type | Reagents | Products | Yield |
|---|---|---|---|
| N-Alkylation | Alkyl halides (R-X) | 5-Alkoxy derivatives | 60–75% |
| Sulfonation | SO₃ in H₂SO₄ | 5-Sulfo derivatives | 82% |
| Halogenation | PCl₅, PBr₃ | 5-Chloro/bromo analogs | 70–88% |
Notable mechanism : Electrophilic aromatic substitution occurs preferentially at the pyridine ring’s C-7 position due to electronic density distribution.
Cycloaddition and Ring Expansion
The compound participates in [3+2] cycloadditions:
-
Reacts with nitrile oxides to form fused isoxazoline derivatives.
-
Diazomethane induces ring expansion, generating pyridopyrazolo-oxepin structures.
Conditions : Catalyzed by Cu(I) salts at 60–80°C.
Biological Activity and Target Interactions
While not a chemical reaction per se, the compound’s interactions with biological systems inform its reactivity:
-
Binds to kinase ATP pockets via hydrogen bonding with the hydroxyl group and π-π stacking with the pyridine ring .
-
Inhibits cytochrome P450 enzymes through coordination to the heme iron .
Research implications : These interactions guide synthetic modifications to enhance bioactivity .
Comparative Reactivity Table
| Reaction | Key Feature | Unique Advantage |
|---|---|---|
| Oxidation | Selective ketonization | Preserves pyrazole ring integrity |
| Reduction | Ring saturation | Generates chiral amine intermediates |
| Halogenation | Positional selectivity | Enables downstream cross-coupling reactions |
| Cycloaddition | Fused-ring diversification | Expands molecular complexity in one step |
Scientific Research Applications
2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, thereby modulating their activity. This can lead to various biological effects, including enzyme inhibition and alteration of signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include pyrazolo[1,5-a]pyrimidines, pyrazolo[1,5-a]pyrazines, and substituted pyrazolo[1,5-a]pyridines. Differences in heterocyclic cores and substituent positions critically affect physicochemical and biological properties.
Table 1: Structural and Functional Comparisons
Key Observations :
- Heterocyclic Core : Pyrazolo[1,5-a]pyridines (e.g., the target compound) differ from pyrimidine/pyrazine analogs in electronic properties due to nitrogen atom positioning. Pyrimidine cores (e.g., 5,7-dimethylpyrazolo[1,5-a]pyrimidine) are purine isosteres, enabling antimetabolite activity .
- Substituent Effects : Hydroxyl groups (e.g., 5-OH in the target compound vs. 7-OH in 5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol) influence tautomerism and hydrogen-bonding capacity. Methyl groups enhance lipophilicity, while phenyl rings (e.g., in ) improve π-π stacking in biological targets.
Table 3: Reported Bioactivities of Structural Analogs
Key Insights :
- Pyrazolo[1,5-a]pyrimidines exhibit antitrypanosomal and cytotoxic activities due to their purine-like structures, which interfere with nucleotide metabolism .
- The hydroxyl group in the target compound may confer unique solubility or target-binding properties, but its bioactivity remains uncharacterized in the provided evidence.
Physicochemical Properties
- Lipophilicity : Methyl groups (e.g., in 5,7-dimethylpyrazolo[1,5-a]pyrimidine) increase logP, enhancing membrane permeability. Hydroxyl groups (e.g., in the target compound) reduce logP, improving aqueous solubility.
- Tautomerism: Pyrazolo[1,5-a]pyrimidin-2-ones (e.g., compound 7 in ) exhibit nonquinoidal tautomeric forms, whereas hydroxylated analogs (e.g., the target compound) may favor enolic forms .
Biological Activity
2,3-Dimethylpyrazolo[1,5-a]pyridin-5-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H10N2O
- Molecular Weight : 162.19 g/mol
- CAS Number : 156969-52-7
The compound features a fused ring structure composed of pyrazole and pyridine, which contributes to its unique chemical behavior and biological activity.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions. One common method includes the reaction of 2,3-dimethylpyrazole with aldehydes or ketones under acidic conditions. The process can be optimized for yield and purity in industrial settings using continuous flow reactors .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine compounds can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and others . The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the ring can enhance anticancer efficacy.
The biological activity of this compound is believed to involve interaction with molecular targets such as enzymes or receptors. It may inhibit enzymatic activity or disrupt cellular signaling pathways. For instance, some derivatives have been shown to inhibit COX-2 activity, which is involved in inflammatory responses and cancer progression .
Study 1: Anticancer Screening
A recent study evaluated a series of pyrazolo[1,5-a]pyridine derivatives for their anticancer activity using MTT assays. Among the compounds tested, certain derivatives exhibited IC50 values as low as 15.3 µM against MDA-MB-231 cells. This suggests significant potential for further development into therapeutic agents .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of this compound against Mycobacterium tuberculosis (Mtb). The results indicated that specific structural modifications could enhance activity against resistant strains .
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | Potential lead compound |
| 2,3-Dimethylpyrazolo[1,5-a]pyrimidine | Similar structure | Anticancer | Pyrimidine ring instead |
| 3,5-Dimethylpyrazin-2-ol | Different structure | Various activities | Less studied |
Q & A
Q. What are the key challenges in synthesizing 2,3-dimethylpyrazolo[1,5-a]pyridin-5-ol, and how can reaction conditions be optimized?
The synthesis of pyrazolo[1,5-a]pyridine derivatives often involves cyclocondensation of hydrazine derivatives with β-diketones or via acid-catalyzed reactions. For this compound, challenges include regioselectivity in methyl group introduction and maintaining hydroxyl group stability. Optimization may involve:
- Using acetic acid or formic acid as catalysts to enhance cyclization efficiency .
- Adjusting solvent polarity (e.g., ethanol or DMF) to control reaction kinetics and byproduct formation .
- Monitoring reaction progress via HPLC or TLC to isolate intermediates and minimize decomposition .
Q. What analytical methods are most reliable for characterizing this compound?
Key methods include:
- Elemental analysis (C, H, N) to confirm purity (>97% as per HPLC standards) .
- HRMS (ESI) for precise molecular weight determination (e.g., observed [M+H]+ within 0.0003 Da of calculated values) .
- 1H/13C NMR to verify substitution patterns, particularly distinguishing between C-2 and C-3 methyl groups .
- X-ray crystallography for resolving ambiguities in regiochemistry (e.g., triclinic crystal system with P1 space group, as seen in related pyrazolo-pyridine derivatives) .
Advanced Research Questions
Q. How can functionalization at position 5 (hydroxyl group) be achieved without disrupting the pyrazolo[1,5-a]pyridine core?
Functionalization strategies include:
- Protection/deprotection : Use TBSCl (tert-butyldimethylsilyl chloride) to protect the hydroxyl group before introducing substituents at other positions .
- Mitsunobu reaction : Convert the hydroxyl group to ethers or esters using triphenylphosphine and diethyl azodicarboxylate (DEAD) .
- Cross-coupling : Employ Buchwald-Hartwig amination or Suzuki-Miyaura coupling post-protection to introduce aryl/heteroaryl groups .
Q. What computational approaches are suitable for predicting the reactivity and electronic properties of this compound?
- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) to map electron density and frontier molecular orbitals (HOMO/LUMO), aiding in predicting nucleophilic/electrophilic sites .
- Molecular docking : Assess binding affinity with biological targets (e.g., enzymes like FAAH or CRF1 receptors) using AutoDock Vina .
- logP/logD predictions : Use software like MarvinSketch to estimate partition coefficients (logP ≈ 1.12 at pH 7.4) for pharmacokinetic profiling .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved in structural elucidation?
- Decoupling experiments : Resolve overlapping peaks in 1H NMR by selectively irradiating adjacent protons .
- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon interactions to assign signals unambiguously .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate) to validate assignments .
Methodological Considerations
Q. What safety protocols are critical when handling this compound in the lab?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., methylating agents) .
- Waste disposal : Segregate halogenated and non-halogenated waste, adhering to EPA guidelines for pyridine derivatives .
Q. How can synthetic yields be improved for large-scale production (mg to gram scale)?
- Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling steps to reduce side reactions .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 h to 30 min) while maintaining high yields (>80%) .
- Column chromatography : Use gradient elution (hexane/ethyl acetate) with silica gel to purify crude products efficiently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
